molecular formula C15H13BrN2O B12618435 6-(2-aminoethyl)-9-bromobenzo[h]isoquinolin-1(2H)-one CAS No. 919291-43-3

6-(2-aminoethyl)-9-bromobenzo[h]isoquinolin-1(2H)-one

Cat. No.: B12618435
CAS No.: 919291-43-3
M. Wt: 317.18 g/mol
InChI Key: LKQJSRFIFDDRIE-UHFFFAOYSA-N
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Description

6-(2-aminoethyl)-9-bromobenzo[h]isoquinolin-1(2H)-one is a complex organic compound belonging to the isoquinolinone family This compound features a benzo[h]isoquinolin-1(2H)-one core structure, substituted with a bromine atom at the 9th position and an aminoethyl group at the 6th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-aminoethyl)-9-bromobenzo[h]isoquinolin-1(2H)-one typically involves multi-step organic reactions. One common approach includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-(2-aminoethyl)-9-bromobenzo[h]isoquinolin-1(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles like thiols, amines, and alkoxides in the presence of bases or catalysts.

Major Products

    Oxidation: Imines, nitriles.

    Reduction: Amines, alcohols.

    Substitution: Thiol-substituted, amine-substituted, and alkoxide-substituted derivatives.

Mechanism of Action

The mechanism of action of 6-(2-aminoethyl)-9-bromobenzo[h]isoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The aminoethyl group allows the compound to interact with biological macromolecules, such as proteins and nucleic acids, potentially modulating their function. The bromine atom may facilitate binding through halogen bonding interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2-aminoethyl)-9-bromobenzo[h]isoquinolin-1(2H)-one is unique due to the presence of both the aminoethyl and bromine substituents, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

CAS No.

919291-43-3

Molecular Formula

C15H13BrN2O

Molecular Weight

317.18 g/mol

IUPAC Name

6-(2-aminoethyl)-9-bromo-2H-benzo[h]isoquinolin-1-one

InChI

InChI=1S/C15H13BrN2O/c16-11-1-2-12-9(3-5-17)7-10-4-6-18-15(19)14(10)13(12)8-11/h1-2,4,6-8H,3,5,17H2,(H,18,19)

InChI Key

LKQJSRFIFDDRIE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C3C=CNC(=O)C3=C2C=C1Br)CCN

Origin of Product

United States

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